

Characterization of 2-Methylmorpholine: A Technical Guide to its Spectral Data

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Compound of Interest

Compound Name: **2-Methylmorpholine**

Cat. No.: **B1581761**

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This technical guide provides a comprehensive overview of the spectral data used for the characterization of **2-Methylmorpholine**. It includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for **2-Methylmorpholine**, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.8	m	H-3a, H-5a
~3.5	m	H-6a
~2.9	m	H-2
~2.7	m	H-3e, H-5e
~2.3	m	H-6e
~1.1	d	CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~74	C-5
~70	C-3
~54	C-2
~51	C-6
~19	CH ₃

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

As a secondary amine, **2-Methylmorpholine** exhibits characteristic IR absorption bands.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Wavenumber (cm ⁻¹)	Vibration Mode
3300-3500 (weak, sharp)	N-H stretch
2850-2960	C-H stretch (aliphatic)
1020-1250	C-N stretch
1070-1150	C-O-C stretch
1580-1650 (if present)	N-H bend
665-910 (broad)	N-H wag

Mass Spectrometry (MS)

Mass spectrometry of **2-Methylmorpholine** typically involves electron ionization (EI), leading to fragmentation. The molecular ion and characteristic fragment ions are key for its identification.

m/z	Assignment
101	[M] ⁺ (Molecular Ion)
86	[M - CH ₃] ⁺
72	[M - C ₂ H ₅] ⁺ or [M - CH ₃ - CH ₂] ⁺
57	[M - C ₂ H ₄ O] ⁺
44	[C ₂ H ₆ N] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Methylmorpholine**.

Materials:

- **2-Methylmorpholine** sample
- Deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6))
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methylmorpholine** in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Methylmorpholine**.

Materials:

- **2-Methylmorpholine** sample (liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Pipette

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of **2-Methylmorpholine** onto the ATR crystal, ensuring complete coverage.
- Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:

- Perform a background correction.
- Identify and label the major absorption bands.

Procedure (using salt plates):

- Sample Preparation: Place a drop of **2-Methylmorpholine** on one salt plate and carefully place the second plate on top to create a thin liquid film.
- Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum as described above.
- Cleaning: Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane or chloroform) after use.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methylmorpholine**.

Materials:

- **2-Methylmorpholine** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

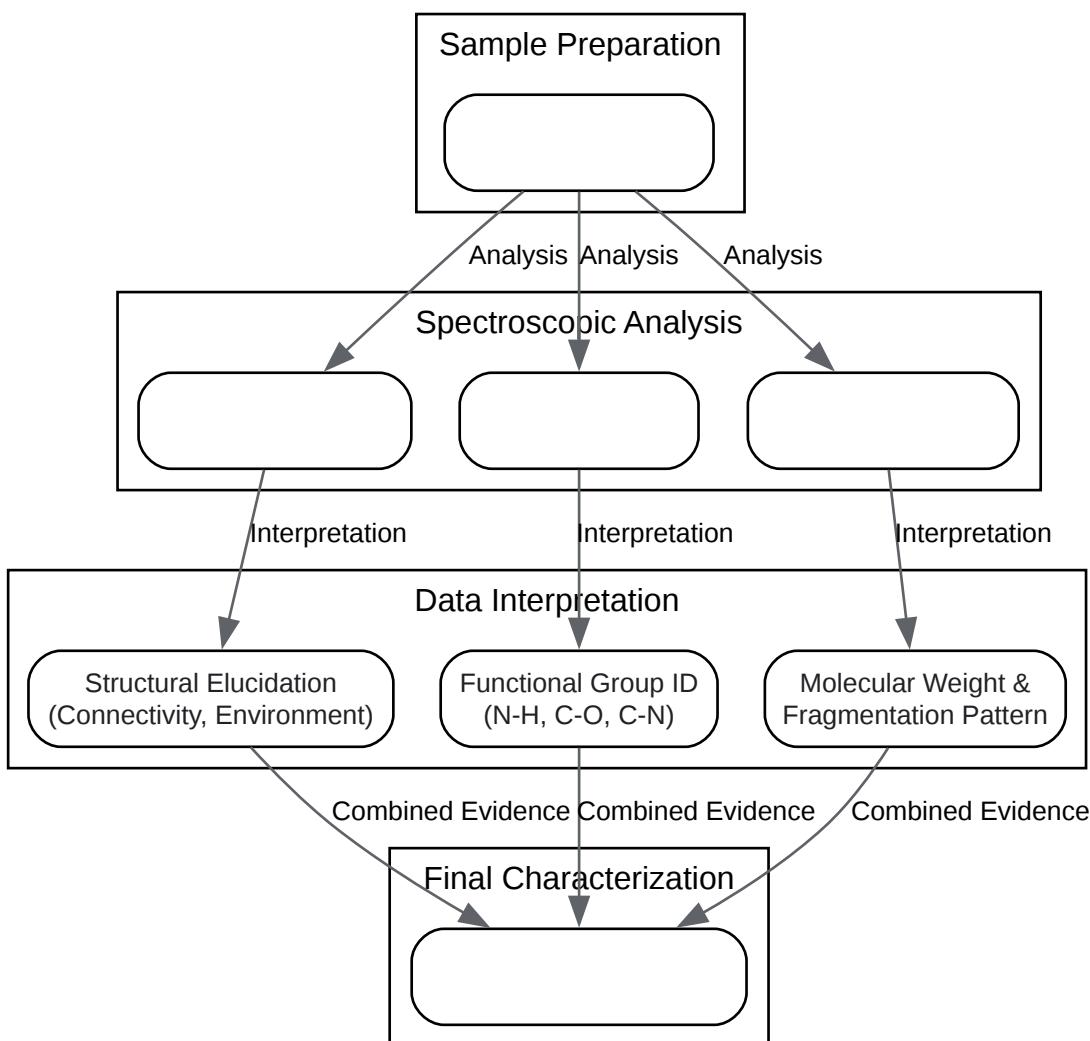
Procedure (using GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-Methylmorpholine** in a volatile solvent (e.g., 1 mg/mL).
- Instrument Setup:
 - Set the GC oven temperature program appropriate for the volatility of **2-Methylmorpholine**.
 - Set the injector temperature and transfer line temperature (e.g., 250 °C).

- Use a suitable capillary column (e.g., a non-polar or mid-polar column).
- Ionization and Analysis:
 - The standard ionization method for such small molecules is Electron Ionization (EI) at 70 eV.[\[4\]](#)[\[5\]](#)
 - Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Acquire the mass spectrum of the peak corresponding to **2-Methylmorpholine**.
 - Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library if available.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of **2-Methylmorpholine**.



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Caption: Workflow for the spectral characterization of **2-Methylmorpholine**.

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